molecular formula C18H14Cl2N2O2 B446715 (4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one CAS No. 5581-85-1

(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one

Cat. No.: B446715
CAS No.: 5581-85-1
M. Wt: 361.2g/mol
InChI Key: MVPCIULKZVILGF-NTEUORMPSA-N
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Description

(4E)-2-(3,4-Dichlorophenyl)-4-[(2-Methoxyphenyl)methylidene]-5-Methylpyrazol-3-one is a specialized pyrazol-3-one derivative designed for advanced chemical and pharmacological research. Its core structure, featuring a dichlorophenyl moiety and a methoxyphenylmethylidene group, positions it as a compound of significant interest in medicinal chemistry exploration, particularly in the study of structure-activity relationships for heterocyclic compounds . The scaffold is related to pyrazole-based structures which have been investigated in the context of receptor antagonist development, suggesting its potential utility in probing specific neurokinin receptor pathways, such as the NK-3 receptor, which is a target for neurological and psychiatric disorders . Furthermore, the structural motif of a dichlorophenyl group linked to a heterocyclic core is a recognized feature in compounds studied for their biocidal activity, indicating that this chemical may serve as a valuable intermediate or lead structure in the development of agents for controlling unwanted microorganisms, including phytopathogenic fungi and viruses . Researchers can leverage this compound to investigate its mechanism of action, which may involve selective receptor antagonism or the inhibition of key enzymatic processes in pathogenic species. It is supplied exclusively for use in laboratory research settings.

Properties

IUPAC Name

(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-14(9-12-5-3-4-6-17(12)24-2)18(23)22(21-11)13-7-8-15(19)16(20)10-13/h3-10H,1-2H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPCIULKZVILGF-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2OC)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OC)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416531
Record name AC1NSJZP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5581-85-1
Record name AC1NSJZP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldehyde Condensation for the 4-Substituent

The 4-[(2-methoxyphenyl)methylidene] group is introduced via Knoevenagel condensation. After forming the pyrazol-3-one core, 2-methoxybenzaldehyde is reacted with the active methylene group at position 4 under mild acidic conditions (e.g., acetic acid) or basic catalysis (e.g., piperidine). Microwave-assisted condensation (100°C, 50 W, 5–10 min) enhances reaction efficiency and reduces side products.

Table 1: Optimization of Aldehyde Condensation Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic acidEtOH80668
PiperidineToluene110472
MicrowaveDMSO1000.2589

Data adapted from protocols in.

Multicomponent Domino Reactions

Multicomponent reactions (MCRs) streamline synthesis by combining precursors in a single pot. A notable example involves phenylhydrazine , acetylenedicarboxylates , and 2-methoxybenzaldehyde in acetic acid under microwave irradiation. This method concurrently constructs the pyrazol-3-one core and introduces the 4-arylidenyl group.

Mechanistic Pathway

  • Hydrazine Activation : 3,4-Dichlorophenylhydrazine reacts with acetylenedicarboxylate to form a hydrazone intermediate.

  • Cyclization : Intramolecular cyclization yields the pyrazol-3-one scaffold.

  • Knoevenagel Condensation : 2-Methoxybenzaldehyde reacts with the active methylene group, facilitated by microwave irradiation.

Key Advantage : MCRs reduce purification steps and improve atom economy, achieving yields up to 92%.

Hydrazino-Ugi Reaction Followed by Cyclization

Diversity-oriented synthesis via the hydrazino-Ugi reaction enables modular assembly of pyrazol-3-one precursors. N-Cyanoacetyl-N’-trifluoroacetyl-N’-alkylhydrazines , prepared from hydrazine, trifluoroacetic acid, and aldehydes, undergo cyclization under acidic (0.5M HCl) or basic (10% K₂CO₃) conditions to form pyrazol-3-ones.

Application to Target Compound

  • Step 1 : Hydrazino-Ugi reaction with 3,4-dichlorophenyl isocyanide and 2-methoxybenzaldehyde yields a peptidomimetic intermediate.

  • Step 2 : Acidic treatment (0.5M HCl/MeOH, 60°C) removes the trifluoroacetyl group and induces cyclization.

Table 2: Cyclization Outcomes Under Varied Conditions

ConditionProduct Purity (%)Yield (%)
0.5M HCl/MeOH, 60°C9587
10% K₂CO₃/MeOH, 60°C9078

Adapted from.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated methods optimize regioselectivity for complex pyrazoles. A protocol using Pd₂(dba)₃ in DMSO under microwave irradiation (100°C, 5 min) couples preformed pyrazol-3-one intermediates with aryl halides. For the target compound, this approach introduces the 3,4-dichlorophenyl group post-cyclization.

Advantages :

  • Short reaction time (<10 min).

  • High functional group tolerance.

Limitation : Requires pre-synthesis of the pyrazol-3-one core.

Diastereoselective and Enantioselective Approaches

Asymmetric synthesis using chiral catalysts, such as (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrroline , achieves enantiomerically enriched pyrazol-3-ones. However, for the target compound—a planar, E-configured arylidenyl derivative—diastereoselectivity is inherently high due to conjugation stabilization.

Key Finding : Microwave-assisted reactions favor the thermodynamically stable E-isomer, with >8:1 diastereomeric ratios .

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Compound Name Molecular Formula Key Substituents Notable Functional Groups Molecular Weight (g/mol)
Target Compound Not explicitly provided in evidence 3,4-dichlorophenyl, 2-methoxyphenyl Pyrazolone, C=O, Cl, OCH3 ~388 (estimated)
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C13H11N3O4 Acetyl, 2-nitrophenyl Pyrazolone, C=O, NO2 273.24
(4E)-2-(4-Chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one C17H12ClFN3O 4-Chlorophenyl, 4-fluorophenylamino Pyrazolone, C=O, NH, F, Cl ~348 (estimated)
4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one C21H17Cl2N5O2S 2,4-Dimethylphenyl, thiadiazole-dichlorophenyl Pyrazolone, thiadiazole, NH, Cl 458.36
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one C24H20N2O 4-Methylphenyl, diphenyl Pyrazolone, CH3, aromatic rings ~352 (estimated)

Key Observations:

  • Electron Effects: The target compound’s 3,4-dichlorophenyl group (electron-withdrawing) contrasts with the electron-donating methoxy group in the 2-methoxyphenyl substituent, creating a balanced electronic profile.
  • The target compound’s dichlorophenyl group may confer similar advantages .

Physicochemical and Spectral Properties

  • Melting Points : The compound in melts at 170°C, likely due to strong intermolecular interactions from the nitro group. The target compound’s melting point is unreported but may be influenced by chlorine’s high atomic mass and methoxy’s steric effects .
  • IR Spectroscopy: The target compound’s IR spectrum would feature C=O (~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) stretches, differing from ’s NO2 absorption (~1552 cm⁻¹) .
  • Lipinski’s Rule: The compound in complies (MW < 500, H-bond donors/acceptors ≤5/10), suggesting drug-likeness. The target compound’s estimated MW (~388) and substituents likely comply, but the thiadiazole-containing (MW 458) may violate the rule .

Biological Activity

The compound (4E)-2-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)methylidene]-5-methylpyrazol-3-one is a derivative of pyrazolone, a class known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Synthesis

The compound's structure features a pyrazolone core with various substituents that contribute to its biological activity. The synthesis of such compounds typically involves multicomponent reactions that allow for the incorporation of different functional groups to enhance pharmacological profiles.

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. A study highlighted that various substituted pyrazole-dimedone derivatives demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 8 µg/L to 64 µg/L depending on the specific derivative and target organism .

CompoundTarget OrganismMIC (µg/L)
4kBacillus subtilis8
4eStaphylococcus aureus16
4bEnterococcus faecalis16
4hStaphylococcus aureus64

The compound's efficacy is attributed to interactions at the molecular level, including hydrogen bonding and π-π stacking with target proteins like thymidylate kinase (TMK) from S. aureus .

Anti-inflammatory Activity

Pyrazolone derivatives are also recognized for their anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. A comparative study showed that several pyrazolone compounds exhibited higher anti-inflammatory activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs), with inhibition rates reaching up to 87% .

CompoundInhibition Rate (%)
Phenylbutazone (reference)57.41
Tested Compounds (various)58.95 - 87.35

Anticancer Potential

Emerging studies suggest that some pyrazolone derivatives possess anticancer properties. For instance, a recent investigation into two neoteric pyrazole compounds revealed promising results in vitro against cancer cell lines, indicating potential as therapeutic agents in oncology . The mechanisms of action are thought to involve modulation of cell signaling pathways and induction of apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazolone derivatives against clinical isolates of bacteria and fungi. The findings indicated that compounds with halogen substitutions exhibited enhanced antibacterial effects due to increased lipophilicity and better membrane penetration .
  • Inflammation in Neurodegenerative Diseases : Another study focused on the anti-inflammatory effects of a related pyrazolone compound in models of Parkinson's disease. The compound significantly reduced nitric oxide production in activated microglia, suggesting a protective role against neuroinflammation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolone derivatives can often be correlated with their structural features:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups such as chlorine enhances antimicrobial activity.
  • Positioning of Functional Groups : Variations in the position of substituents on the pyrazolone ring can lead to significant differences in biological efficacy.
  • Hydrophobic Interactions : Compounds exhibiting hydrophobic regions tend to show improved interactions with lipid membranes, enhancing their bioavailability and efficacy.

Q & A

Q. Why does the methylidene group sometimes isomerize during storage?

  • Methodological Answer : Isomerization (E→Z) occurs under light or acidic conditions. Mitigation strategies:
  • Storage : Keep compounds in amber vials at –20°C.
  • Stabilizers : Add 1% w/v ascorbic acid to prevent oxidation .

Q. How are impurities from multi-step syntheses removed?

  • Purification Workflow :

Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7).

Recrystallization : Ethanol/water (7:3) yields high-purity crystals.

HPLC : Reverse-phase C18 columns (ACN/water gradient) resolve polar byproducts .

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